2-Fluoro-6-formylphenylboronic acid
Overview
Description
2-Fluoro-6-formylphenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with a fluorine atom and a formyl group.
Mechanism of Action
Target of Action
The primary targets of 2-Fluoro-6-formylphenylboronic acid are cancer cells, specifically ovarian cancer cells . The compound has been shown to have antiproliferative activity against these cells, indicating its potential as an anticancer agent .
Mode of Action
This compound interacts with its targets by inducing cell cycle arrest and apoptosis . It has been observed to cause strong cell cycle arrest in the G2/M phase, which is associated with the activation of caspase-3 . This leads to apoptosis, or programmed cell death, which is a crucial mechanism in controlling cell proliferation and survival .
Biochemical Pathways
The compound affects the cell cycle progression pathway. It induces cell cycle arrest in the G2/M phase, which is a critical phase where the cell prepares for mitosis or division . The arrest of the cell cycle at this stage prevents the cell from dividing and proliferating. The compound also activates caspase-3, an essential enzyme in the apoptosis pathway . Activation of this enzyme leads to the initiation of apoptosis, resulting in the death of the cancer cells .
Pharmacokinetics
The compound’s antiproliferative activity suggests that it can be absorbed and distributed to the target cells effectively .
Result of Action
The action of this compound results in significant changes at the molecular and cellular levels. At the molecular level, it causes the accumulation of p21, a protein that regulates the cell cycle . At the cellular level, the compound induces cell cycle arrest and apoptosis, leading to a decrease in cell proliferation . These changes contribute to the compound’s antiproliferative activity and its potential as an anticancer agent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by the conditions under which it is stored . .
Biochemical Analysis
Biochemical Properties
2-Fluoro-6-formylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of covalent bonds with diols and other nucleophiles. This compound interacts with various enzymes, proteins, and biomolecules, facilitating the formation of reversible covalent complexes. For instance, it has been observed to interact with serine proteases, forming stable boronate complexes that inhibit enzyme activity. Additionally, this compound can bind to carbohydrate moieties on glycoproteins and glycolipids, influencing their biological functions .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to induce cell cycle arrest in the G2/M phase, particularly in cancer cell lines such as A2780 ovarian cancer cells . This arrest is associated with the activation of caspase-3, leading to apoptosis. Furthermore, this compound influences cell signaling pathways by modulating the activity of key signaling molecules, thereby affecting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It forms covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. For example, its interaction with serine proteases results in the formation of a boronate complex that inhibits enzyme activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Studies have shown that prolonged exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s stability and reactivity can be influenced by factors such as pH, temperature, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant therapeutic effects, such as the inhibition of tumor growth in cancer models . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of optimizing dosage regimens for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by oxidative enzymes, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels . Additionally, this compound can modulate the activity of key metabolic enzymes, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity and therapeutic potential . Additionally, the interaction of this compound with binding proteins can modulate its transport and distribution, affecting its overall efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-formylphenylboronic acid typically involves the borylation of a fluorinated aromatic compound. One common method is the palladium-catalyzed borylation of 2-fluoro-6-bromobenzaldehyde using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-formylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: 2-Fluoro-6-carboxyphenylboronic acid.
Reduction: 2-Fluoro-6-hydroxymethylphenylboronic acid
Scientific Research Applications
2-Fluoro-6-formylphenylboronic acid has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicinal Chemistry:
Materials Science: It is used in the preparation of functional materials, such as polymers and sensors, due to its ability to form stable boron-oxygen bonds.
Biological Research: The compound is studied for its interactions with biomolecules and its potential use in drug delivery systems.
Comparison with Similar Compounds
- 2-Fluoro-4-formylphenylboronic acid
- 3-Fluorophenylboronic acid
- 4-Fluorophenylboronic acid
- 3-Morpholino-5-fluorobenzoxaborole
Comparison: 2-Fluoro-6-formylphenylboronic acid is unique due to the specific positioning of the fluorine and formyl groups on the phenyl ring. This positioning influences its reactivity and the types of interactions it can form. For example, the presence of the formyl group ortho to the boronic acid group can enhance its ability to participate in certain reactions, such as the formation of cyclic boronate esters. Additionally, the electron-withdrawing effect of the fluorine atom can increase the acidity of the boronic acid group, making it more reactive in certain contexts .
Properties
IUPAC Name |
(2-fluoro-6-formylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLSAVAVMYTPAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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